6,8-Dimethyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one is a synthetic organic compound characterized by the presence of a benzoxazine ring fused with a pyridine moiety. Its molecular formula is , and it features two methyl groups at positions 6 and 8 of the benzoxazine structure, along with a pyridinyl group at position 2. This compound is notable for its potential applications in medicinal chemistry due to its unique structural attributes.
6,8-Dimethyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one can undergo several chemical transformations:
These reactions highlight the compound's versatility in synthetic organic chemistry.
Research indicates that 6,8-dimethyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one exhibits significant biological activities. Preliminary studies suggest potential antimicrobial and anticancer properties. The compound's mechanism of action likely involves interaction with specific biological targets, which could lead to modulation of various cellular pathways. Its unique structure may enhance its efficacy against certain pathogens and cancer cell lines.
The synthesis of 6,8-dimethyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one typically involves the following steps:
This method allows for efficient production while maintaining structural integrity.
The applications of 6,8-dimethyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one span several fields:
Interaction studies involving 6,8-dimethyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one focus on its binding affinity to various biological targets. These studies often utilize techniques such as:
Such studies are crucial for understanding the therapeutic potential and mechanism of action of this compound.
Several compounds share structural similarities with 6,8-dimethyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one:
Compound Name | Unique Features |
---|---|
6,8-Dimethyl-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one | Contains a nitrophenyl group; potential for different biological activity. |
6-Methyl-2-(pyridinyl)-4H-3,1-benzoxazin-4-one | One less methyl group; may alter physical properties. |
2-(pyridinyl)-4H-3,1-benzoxazin-4-one | Simplified structure; lacks additional methyl groups affecting reactivity. |
The uniqueness of 6,8-dimethyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one lies in its specific combination of functional groups that may enhance its biological activity and chemical stability compared to these similar compounds.
The synthesis of 4H-3,1-benzoxazin-4-ones dates to early 20th-century studies on anthranilic acid derivatives. Initial methods involved reacting anthranilic acid with acid chlorides, such as benzoyl chloride, to form 2-aryl-4H-3,1-benzoxazin-4-ones. These early syntheses laid the foundation for exploring substituted derivatives, including those with methyl and pyridinyl groups. Key milestones include the development of cyclization methods using cyanuric chloride and triethylamine, which simplified the formation of benzoxazinone cores.
4H-3,1-Benzoxazin-4-ones belong to the benzoxazinone family, characterized by a fused benzene-oxazine ring system with a ketone functionality. They are classified under bicyclic heterocycles and are distinguished by their reactivity toward nucleophiles and electrophiles. Their significance lies in their versatility as intermediates for constructing bioactive molecules, including quinazolinones, pyrimidinediones, and other fused heterocycles.
Pyridinyl-substituted benzoxazin-4-ones gained prominence due to their enhanced biological activity and synthetic accessibility. Recent advances in Rh(III)-catalyzed ortho-C–H bond carbonylation enabled direct synthesis from aniline derivatives, bypassing traditional multi-step protocols. These methods introduced flexibility in substituent positioning, enabling the creation of derivatives like 2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one, which serve as precursors for antiviral and anticancer agents.
The 6,8-dimethyl-2-(4-pyridinyl) substitution pattern combines steric and electronic effects:
The 4H-3,1-benzoxazin-4-one core represents a bicyclic heterocyclic system consisting of a benzene ring fused with a six-membered oxazine ring containing two heteroatoms [1] [4]. This structural framework forms the foundation of the title compound, 6,8-dimethyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one [3]. The core structure is characterized by specific atom arrangements and electronic properties that define its chemical behavior and reactivity [11].
The benzoxazin-4-one core features a systematic numbering pattern where the nitrogen atom occupies position 1, followed by carbon at position 2, oxygen at position 3, and the carbonyl carbon at position 4 [1] [20]. The junction carbons between the oxazine and benzene rings are designated as positions 4a and 8a, creating the complete bicyclic system [20] [22]. This numbering system is crucial for accurately describing the positions of substituents and understanding structure-activity relationships [11] [22].
The structural framework contains two reactive sites with partial positive charges at positions C2 and C4, making these locations particularly susceptible to nucleophilic attack [11] [19]. The carbonyl group at position 4 contributes significantly to the reactivity profile of the molecule, serving as an electrophilic center for various chemical transformations [18] [19]. The planar nature of the benzoxazin-4-one core, resulting from the conjugated π-system spanning both rings, influences its spectroscopic properties and molecular interactions [5] [20].
Table 1: Structural Framework of the 4H-3,1-Benzoxazin-4-one Core
Position | Atom Type | Description |
---|---|---|
1 | N | Nitrogen atom in the oxazine ring |
2 | C | Carbon atom in the oxazine ring (substitution site for pyridinyl group) |
3 | O | Oxygen atom in the oxazine ring |
4 | C=O | Carbonyl carbon in the oxazine ring |
4a | C | Junction carbon between oxazine and benzene rings |
5 | C | Carbon atom in the benzene ring |
6 | C | Carbon atom in the benzene ring (substitution site for methyl group) |
7 | C | Carbon atom in the benzene ring |
8 | C | Carbon atom in the benzene ring (substitution site for methyl group) |
8a | C | Junction carbon between benzene and oxazine rings |
The nomenclature of heterocyclic compounds like 6,8-dimethyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one follows specific systems that accurately reflect their structural complexity [8] [12]. These position-specific nomenclature systems provide standardized approaches for naming such compounds, ensuring consistency across scientific literature [12] [17].
The International Union of Pure and Applied Chemistry (IUPAC) system represents the primary nomenclature standard for benzoxazin-4-ones [8] [12]. This system assigns position numbers starting with the nitrogen atom at position 1, followed by carbon at position 2, oxygen at position 3, and the carbonyl carbon at position 4 [1] [20]. The prefix "4H" indicates that position 4 lacks a hydrogen atom due to the presence of the carbonyl group [4] [12]. The numbers "3,1" in the name specify the positions of the oxygen and nitrogen atoms in the oxazine ring, respectively [1] [8].
The Hantzsch-Widman nomenclature system offers an alternative approach, using prefixes to denote heteroatoms ("oxa" for oxygen, "aza" for nitrogen) and suffixes to indicate ring size [12] [17]. Under this system, benzoxazinones may be named using fusion nomenclature, where the benzene ring is considered fused to the heterocyclic oxazine component [8] [17]. Chemical Abstracts Service (CAS) nomenclature, while similar to IUPAC, may employ different conventions for specific compound classes, particularly in database indexing and retrieval contexts [12] [14].
Table 2: Position-Specific Nomenclature Systems
Numbering System | Description | Application |
---|---|---|
IUPAC Standard | Starts numbering at the nitrogen atom (position 1), followed by carbon (position 2), oxygen (position 3), and carbonyl carbon (position 4) | Standard for most scientific literature and publications |
Hantzsch-Widman | Uses prefixes to denote heteroatoms (oxa for oxygen, aza for nitrogen) and suffixes to denote ring size | Used for naming heterocyclic compounds systematically |
Chemical Abstracts | Similar to IUPAC but may use different conventions for specific compound classes | Used in chemical abstracts and databases |
The title compound, 6,8-dimethyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one, exemplifies the application of systematic naming conventions to complex heterocyclic structures [3] [4]. Systematic naming provides a precise description of the molecular structure, enabling chemists to understand the exact arrangement of atoms and substituents [8] [12].
The systematic IUPAC name for the compound incorporates several key elements: the core structure (4H-3,1-benzoxazin-4-one), the substituent groups (methyl at positions 6 and 8, and 4-pyridinyl at position 2), and their respective positions [1] [3]. The "4H" prefix indicates the absence of a hydrogen atom at position 4 due to the carbonyl group, while "3,1" specifies the positions of the oxygen and nitrogen atoms in the heterocyclic ring [4] [8]. The substituents are listed in alphabetical order with their position numbers, following IUPAC conventions [8] [12].
Semi-systematic names may also be employed, such as benzo[d] [1] [3]oxazin-4-one, which uses fusion nomenclature with letter locants to indicate the relative positions of the fused rings [4] [6]. Common or trivial names like "benzoxazinone" are occasionally used in general contexts but lack the specificity required for scientific communication [7] [14]. These simplified names omit critical structural details and can lead to ambiguity, particularly when discussing compounds with similar structures but different substitution patterns [12] [14].
Table 3: Systematic and Common Naming Conventions
Naming Convention | Example | Description |
---|---|---|
Systematic (IUPAC) | 4H-3,1-benzoxazin-4-one | Follows strict IUPAC rules with numbers indicating heteroatom positions |
Semi-systematic | benzo[d] [1] [3]oxazin-4-one | Uses fusion nomenclature with letter locants |
Common Name | benzoxazinone | Simplified name used in general contexts |
Substitutive Nomenclature | 6,8-dimethyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one | Indicates substituents with position numbers |
The structural diversity within the benzoxazin-4-one family arises from variations in heteroatom positions, substitution patterns, and ring arrangements [11] [14]. Comparing 6,8-dimethyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one with related compounds reveals important structural relationships and differences that influence their chemical properties [3] [22].
The basic 4H-3,1-benzoxazin-4-one scaffold serves as the parent structure for numerous derivatives, including the title compound [1] [11]. This core structure features nitrogen at position 1 and oxygen at position 3, with the carbonyl group at position 4 [1] [20]. Isomeric forms such as 4H-1,3-benzoxazin-4-one (with reversed heteroatom positions) and 4H-1,4-benzoxazin-3-one (with a different oxazine ring arrangement) demonstrate how variations in heteroatom placement can create distinct chemical entities with unique properties [14] [22].
The presence of methyl groups at positions 6 and 8 in the title compound introduces electron-donating effects that influence the electronic distribution across the benzene ring [3] [22]. These substituents can affect reactivity, particularly at the electrophilic centers (C2 and C4) [11] [19]. The 4-pyridinyl group at position 2 represents a significant structural feature that distinguishes this compound from other benzoxazin-4-ones [2] [3]. This heterocyclic substituent introduces additional nitrogen functionality and extends the conjugated system, potentially enhancing intermolecular interactions through hydrogen bonding or π-stacking [2] [22].
Table 4: Comparative Structural Analysis with Related Benzoxazin-4-ones
Compound | Heteroatom Positions | Carbonyl Position | Key Structural Features |
---|---|---|---|
4H-3,1-benzoxazin-4-one | N at 1, O at 3 | Position 4 | Basic benzoxazinone scaffold |
4H-1,3-benzoxazin-4-one | N at 3, O at 1 | Position 4 | Isomeric form with reversed heteroatom positions |
4H-1,4-benzoxazin-3-one | N at 1, O at 4 | Position 3 | Different oxazine ring arrangement |
6,8-dimethyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one | N at 1, O at 3 | Position 4 | Basic scaffold with methyl groups at positions 6 and 8, and pyridinyl at position 2 |
The molecular formula of 6,8-dimethyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one is C₁₅H₁₂N₂O₂, corresponding to a molecular weight of 252.27 g/mol [1] . This heterocyclic compound belongs to the benzoxazinone family, characterized by a benzene ring fused to a six-membered oxazine ring containing one oxygen and one nitrogen atom [3] [4].
The exact mass of the compound is calculated to be 252.0899 Da, which is consistent with the presence of two nitrogen atoms, two oxygen atoms, fifteen carbon atoms, and twelve hydrogen atoms [1]. The molecular structure features a planar benzoxazinone core system with the pyridinyl substituent at the 2-position and methyl groups at the 6- and 8-positions of the benzene ring [5] [6].
Table 1: Physical and Chemical Properties of 6,8-dimethyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one
Property | Value | Reference/Method |
---|---|---|
Molecular Formula | C₁₅H₁₂N₂O₂ | Molecular structure analysis |
Molecular Weight | 252.27 g/mol | Calculated from molecular formula |
Exact Mass | 252.0899 Da | Mass spectrometry calculation |
Melting Point | Not determined | Literature analogue prediction |
Boiling Point | Not determined | Literature analogue prediction |
Density | ~1.25 g/cm³ (predicted) | Similar benzoxazinone density |
Hydrogen Bond Donors | 0 | Structure analysis |
Hydrogen Bond Acceptors | 4 | Structure analysis |
Rotatable Bonds | 1 | Conformational analysis |
Polar Surface Area | ~46 Ų | Topological analysis |
The spectroscopic properties of 6,8-dimethyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one are characterized by distinctive features arising from its heterocyclic structure and substituent pattern.
The infrared spectrum exhibits characteristic absorption bands typical of benzoxazinone derivatives. The most prominent feature is the carbonyl stretching vibration appearing in the range of 1733-1772 cm⁻¹, which is characteristic of the benzoxazinone carbonyl group [5] [6]. Additional significant bands include the carbon-nitrogen stretching vibrations at 1620-1670 cm⁻¹ and aromatic carbon-hydrogen stretching frequencies between 3000-3100 cm⁻¹ [5] [7].
¹H NMR spectroscopy reveals distinct resonance patterns for the aromatic protons. The benzene ring protons and pyridine ring protons appear in the characteristic aromatic region between 7.0-8.5 ppm, with complex multiplicities due to the substitution pattern [5] [8]. The methyl groups at positions 6 and 8 exhibit singlet peaks around 2.3-2.5 ppm [5] .
¹³C NMR analysis shows the carbonyl carbon resonating at approximately 166 ppm, while the aromatic carbons appear in the range of 120-155 ppm [5]. The methyl carbons resonate around 21 ppm, consistent with aromatic methyl substituents [5] .
The ultraviolet-visible absorption spectrum displays characteristic π-π* transitions in the range of 250-280 nm and weaker n-π* transitions around 320-360 nm [10] [6]. The presence of the pyridinyl group and extended conjugation system results in a bathochromic shift compared to simple benzoxazinone derivatives [10] [11].
Table 2: Spectroscopic Characteristics
Technique | Key Characteristics | Expected Multiplicity/Details |
---|---|---|
¹H NMR | Aromatic protons: 7.0-8.5 ppm (benzene + pyridine); Methyl groups: 2.3-2.5 ppm | Complex multiplicity due to substitution pattern |
¹³C NMR | Carbonyl carbon: ~166 ppm; Aromatic carbons: 120-155 ppm; Methyl carbons: ~21 ppm | Quaternary carbons clearly distinguished |
FT-IR | C=O stretch: 1733-1772 cm⁻¹; C=N stretch: 1620-1670 cm⁻¹; Aromatic C-H: 3000-3100 cm⁻¹ | Sharp, well-defined bands characteristic of benzoxazinones |
Mass Spectrometry | Molecular ion [M+H]⁺: 253 m/z; Base peak fragments expected | Fragmentation pattern consistent with benzoxazinone core |
UV-Visible | π-π* transitions: 250-280 nm; n-π* transitions: 320-360 nm | Bathochromic shift due to extended conjugation |
The solubility characteristics of 6,8-dimethyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one are influenced by its heterocyclic structure and the presence of both hydrophilic and lipophilic regions within the molecule.
The compound exhibits poor water solubility (estimated <1 mg/mL) due to its predominantly aromatic structure and lack of ionizable groups under physiological conditions [12] [13]. The benzoxazinone ring system, while containing heteroatoms, does not provide sufficient polarity to overcome the hydrophobic nature of the aromatic substituents [14].
The compound demonstrates excellent solubility in polar organic solvents such as dichloromethane, chloroform, and dimethyl sulfoxide (>100 mg/mL) [13] [14]. Moderate solubility is observed in alcohols like methanol and ethanol (10-50 mg/mL), while non-polar solvents such as hexane show minimal dissolution capacity (<0.1 mg/mL) [13] [15].
The octanol-water partition coefficient (Log P) is estimated to be in the range of 1.8-2.2, indicating moderate lipophilicity [16] [17]. This value suggests favorable membrane permeability characteristics while maintaining sufficient aqueous solubility for biological applications [18] [19]. The pyridinyl substituent contributes to the overall polarity, moderating the lipophilic character imparted by the methyl groups [20] [21].
Table 3: Solubility Profile in Various Solvents
Solvent | Solubility | Approximate Range |
---|---|---|
Water | Poorly soluble | <1 mg/mL |
Methanol | Soluble | 10-50 mg/mL |
Ethanol | Soluble | 10-50 mg/mL |
Dichloromethane | Highly soluble | >100 mg/mL |
Chloroform | Highly soluble | >100 mg/mL |
DMSO | Highly soluble | >100 mg/mL |
Acetone | Moderately soluble | 5-20 mg/mL |
Hexane | Insoluble | <0.1 mg/mL |
The thermal and chemical stability of 6,8-dimethyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one reflects the inherent characteristics of the benzoxazinone ring system and the electronic effects of its substituents.
Under inert atmosphere conditions, the compound exhibits excellent thermal stability up to approximately 350°C [22] [23]. The onset of decomposition typically occurs around 400°C, with the primary degradation pathways involving cleavage of carbon-nitrogen and carbon-oxygen bonds within the benzoxazinone ring [22] [24]. In oxidative environments, slight degradation may be observed at temperatures above 300°C due to oxygen-catalyzed decomposition processes [23] [25].
The benzoxazinone ring system demonstrates resistance to acid hydrolysis under mild conditions (pH 2-4), maintaining structural integrity even upon prolonged exposure [22] [26]. However, under strongly basic conditions (pH 9-11) at elevated temperatures, ring-opening reactions may occur through nucleophilic attack at the electrophilic carbon-2 position [22] [26].
The pyridinyl nitrogen atom represents a potential site for oxidative modification, with susceptibility to N-oxide formation in the presence of strong oxidizing agents [27] [28]. The compound exhibits photostability under normal light exposure conditions, attributed to the extended aromatic system that effectively dissipates absorbed photon energy [6] [27].
The introduction of methyl groups at positions 6 and 8 of the benzoxazinone ring and the pyridinyl substituent at position 2 significantly modifies the physicochemical properties compared to unsubstituted benzoxazinone derivatives.
The methyl groups at positions 6 and 8 function as electron-donating substituents through hyperconjugation and inductive effects [29] . These groups increase the electron density of the benzene ring, resulting in enhanced nucleophilicity and altered reactivity patterns [31] [32]. The electron-donating character of the methyl groups stabilizes the benzoxazinone ring against electrophilic attack while potentially increasing susceptibility to oxidative degradation [29] [33].
The presence of methyl substituents also influences the thermal polymerization behavior of the benzoxazinone ring. Studies on related benzoxazine systems demonstrate that methyl substitution can lower the ring-opening polymerization temperature due to increased electron density at the oxazine ring [11] [34]. This electronic activation facilitates thermal curing processes and enhances cross-linking efficiency [29] [35].
The 4-pyridinyl substituent introduces both steric bulk and electronic perturbations to the benzoxazinone system [34] [36]. The pyridine nitrogen atom provides a basic site (pKa ~5.2) that can participate in hydrogen bonding interactions and coordinate with metal centers [37] [34]. This basicity enhances solubility in polar protic solvents and may facilitate catalytic processes [37] [36].
The extended conjugation between the pyridinyl group and the benzoxazinone system results in bathochromic shifts in ultraviolet absorption spectra and modified electronic transitions [11] [36]. This conjugative interaction also influences the stability of reaction intermediates and alters the compound's reactivity profile compared to alkyl-substituted analogues [34] [38].
The synergistic effects of the methyl and pyridinyl substituents result in a compound with optimized physicochemical properties for specific applications [29] [20]. The methyl groups enhance lipophilicity and membrane permeability, while the pyridinyl group provides sites for intermolecular interactions and potential coordination chemistry [20] [21].
The substitution pattern also affects the thermal stability and decomposition pathways. The electron-donating methyl groups stabilize the benzoxazinone ring against thermal decomposition, while the pyridinyl group may provide alternative fragmentation pathways at elevated temperatures [23] [28]. These combined effects result in a compound with enhanced thermal stability compared to unsubstituted benzoxazinone but with modified decomposition chemistry [24] [25].